Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases) and exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus. []
Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist that demonstrated oral activity in rodent models of obesity. [, ] Conformational analysis and receptor docking studies revealed its binding mode to the CB1R. []
Compound Description: This compound was studied for its C-F···π interactions, where the lone pair of a fluorine atom interacts with the pyridinyl π-ring. []
Relevance: While featuring the (trifluoromethyl)pyridin-2-yl fragment linked through an oxygen, this compound differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea in the position of the trifluoromethyl group (6-position instead of 5-position) and the presence of a 4-(1,2-dihydro-3H-pyrazol-3-one)methyl substituent on the phenyl ring instead of the thiourea group. []
Compound Description: The crystal structure of this compound revealed the formation of dimers through O—H⋯O hydrogen bonds. []
Relevance: Similar to the previous compound, this molecule features the (trifluoromethyl)pyridin-2-yl fragment with the trifluoromethyl group at the 6-position instead of the 5-position found in (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It also incorporates a 3-methoxy-2-propenoic acid group at the ortho position of the phenyl ring, replacing the thiourea moiety. []
Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor. Its synthesis involves a notable step where a trifluoromethyl group serves as a masked methyl group. []
Relevance: Though this compound shares the common feature of a halogenated pyridine ring with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, it diverges significantly in its overall structure. It lacks the trifluoromethyl group present in the target compound and instead features a pyrimidine ring linked to a 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl group through an oxygen atom. []
Compound Description: BMS-903452 is an antidiabetic clinical candidate targeting GPR119, demonstrating efficacy in rodent models of diabetes and increasing GLP-1 plasma levels in humans. []
Relevance: While containing a chloropyridine moiety, this compound differs structurally from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the trifluoromethyl group and features a complex substituted piperidine linked to the pyridine ring through an oxygen atom. []
Compound Description: CHMFL-KIT-64 is a potent inhibitor of the c-KIT kinase, exhibiting activity against a broad spectrum of mutants, including drug-resistant ones. It shows good bioavailability and in vivo efficacy in preclinical models of gastrointestinal stromal tumors. []
Relevance: This compound shares the chloro-(trifluoromethyl)phenyl structural element with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but in a different arrangement within the molecule. Instead of being directly attached to the pyridine ring, the chloro-(trifluoromethyl)phenyl in CHMFL-KIT-64 is connected to an acetamide group. Further structural distinctions arise from the presence of a dimethoxyquinoline ring system. []
Compound Description: This compound was synthesized as a probe for a fluorescence polarization-based competition binding assay. []
Relevance: This compound incorporates a thiourea group like (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, but differs substantially in its remaining structure. It notably features a complex xanthene-based system and a substituted imidazolylpyridine moiety. []
Compound Description: This compound is a novel crystalline form of a DGAT1 inhibitor, potentially useful for treating DGAT1 activity-related diseases. []
Relevance: While possessing a trifluoromethylpyridine fragment, this compound differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea in the position of the trifluoromethyl group (6-position instead of 5-position) and its connection via an amino group to another pyridine ring. Additionally, it incorporates a cyclohexylacetic acid moiety, contrasting with the phenylthiourea structure. []
Compound Description: T2384 is a PPARγ partial agonist, and its complex binding modes to orthosteric and allosteric sites were investigated using NMR spectroscopy. []
Relevance: This compound features a trifluoromethyl group and a chlorine substituent on a benzene ring, but it lacks the pyridine ring that is central to the structure of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. Further differences include the presence of a sulfonamide group and a chlorobenzothiazole moiety linked through a thioether. []
Compound Description: This series of 2,5-disubstituted-1,3,4-thiadiazole derivatives was synthesized and evaluated for antimicrobial activity. []
Relevance: These compounds share a chlorophenyl group with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but lack the pyridine and trifluoromethyl groups. They are based on a 1,3,4-thiadiazole core instead of the pyridine scaffold. []
Compound Description: HNPC-A9229 is a fungicide with a pyrimidine core, demonstrating excellent activity against Puccinia sorghi and Erysiphe graminis, surpassing commercial fungicides like diflumetorim. []
Compound Description: JNJ 54166060 is a small molecule antagonist of the P2X7 receptor with potent activity, high oral bioavailability, and acceptable safety margins in preclinical studies. []
Relevance: This compound and (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea share the chloro-(trifluoromethyl)phenyl structural element but differ in its connectivity. JNJ 54166060 connects this group directly to a fluoropyridyl-substituted tetrahydroimidazopyridine system. []
Compound Description: This compound exhibits significant antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines, inducing apoptosis and cell cycle arrest at the G1 phase. []
Compound Description: These two compounds result from the reaction of cyclohexylamine with differently substituted pyrazole-4-carbaldehydes. []
Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of potential anti-tuberculosis drug candidates. []
Relevance: This compound shares the chloro-(trifluoromethyl)phenyl moiety with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but lacks the pyridine ring. It is characterized by a piperidine-substituted ketone group. []
Compound Description: This compound, known as nilotinib, is an anti-leucaemia cytostatic drug used in cancer therapy. Research has explored different crystalline forms, including a novel nanosize weakly crystalline modification, to improve solubility and therapeutic efficacy. [, ]
Relevance: Though it features a trifluoromethylphenyl group and a pyridine ring, this compound differs significantly from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea in overall structure. It lacks the chlorine substituent on the phenyl ring, and instead of being connected through an oxygen atom, the trifluoromethylphenyl group is directly linked to a pyridinylpyrimidine system. [, ]
Compound Description: The crystal structure of this symmetrical compound, with two trifluoromethylpyridine moieties linked to a central benzene ring, has been reported. []
Relevance: This compound shares the trifluoromethylpyridine core with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but lacks the chlorine substituent. Moreover, it has two methoxyphenyl groups attached to each pyridine ring and connects to a central benzene ring, differentiating it from the target compound's structure. []
Compound Description: This palladium complex, featuring a chelating iminopyridine ligand, has been studied as a catalyst in various organic reactions. []
Relevance: Although it contains a pyridine ring, this compound differs substantially from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks both the trifluoromethyl and chlorine substituents on the pyridine ring. Furthermore, it incorporates a palladium atom coordinated to the pyridine nitrogen and imine nitrogen, forming a metal complex, which distinguishes it from the target compound. []
Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring. []
Relevance: While featuring a trifluoromethylphenyl group, this compound differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea by incorporating a piperazine ring linked to a tetrahydrothienopyridine moiety. It lacks the chlorine substituent and the thiourea group present in the target compound. []
Compound Description: A series of these derivatives were synthesized and evaluated as potent antimicrobial agents, targeting Gram-positive bacteria. []
Relevance: These compounds, while containing a pyridine ring, differ substantially from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. They lack the chlorine and trifluoromethyl substituents and incorporate a thienopyridine system linked to an oxazolidinone moiety. []
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor with a favorable pharmacokinetic profile. []
Relevance: While containing a trifluoromethoxyphenyl and a pyridine ring, this compound differs structurally from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the chlorine substituent and incorporates an imidazole ring system connected to the pyridine ring via a methylene linker. []
Compound Description: This series of compounds was designed and investigated for their potential as inhibitors of BACE-1 and/or BACE-2 enzymes. []
Relevance: These compounds share a pyridine ring with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea but lack the chlorine and trifluoromethyl substituents. They are characterized by a dihydrooxazine ring fused to the pyridine ring. []
Compound Description: This pyrrolidine-based compound has been identified as a potent, selective, and orally bioavailable factor Xa inhibitor. []
Relevance: Although it contains a chloropyridine moiety, this compound differs significantly from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the trifluoromethyl group and features a pyrrolidine ring with two carboxylic acid groups, one of which is amidated with a fluoropyridylphenyl group. []
Compound Description: The crystal structure of this thiophene derivative, containing a trifluoromethylpyridine moiety, has been reported and compared to its analogs. [, ]
Relevance: While sharing a trifluoromethylpyridine core, this compound differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea by lacking the chlorine substituent and incorporating a thiophene ring linked to the pyridine through a carbonyl group. It also features a methoxyphenyl and a phenyl group attached to the pyrazole ring. [, ]
Compound Description: This series of compounds represents a class of DGAT inhibitors with various substituents on the aminopyridine moiety. []
Relevance: These compounds share the aminopyridine core with (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea, although they lack the chlorine and trifluoromethyl substituents. They are characterized by a cyclohexylacetic acid group attached to the phenyl ring. []
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1) and 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)
Compound Description: Compound 1 served as a lead compound for developing FLT3 inhibitors as potential antipsoriatic agents. Structural optimization led to compound 18b, which showed potent activity in a psoriatic animal model. []
Relevance: While containing a chloro-(trifluoromethyl)phenyl group and a urea linker, these compounds differ significantly from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea by incorporating a pyrazolopyrimidine system connected to the phenyl ring through an oxygen atom. []
Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist that exhibits central analgesia and attenuates allodynia-like behavior in a rat model of trigeminal neuropathic pain. [, ]
Relevance: This compound features a methylpyridine ring but differs significantly from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the chlorine and trifluoromethyl substituents and incorporates a complex piperidine-methadone framework. [, ]
2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)thiazolidin-4-one and 2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)-5-arylidenethiazolidin-4-ones
Compound Description: This series of compounds, synthesized from a benzimidazolylbenzenamine precursor, incorporates both thiazolidinone and imidazopyridine moieties. []
Compound Description: This reagent acts as an electrophilic trifluoromethylthiolating agent, introducing a trifluoromethylthio (SCF3) group to various molecules. It is air and moisture stable, synthesized through reactions involving silver trifluoromethanethiolate (AgSCF3). []
Relevance: While possessing a trifluoromethyl group, this reagent differs substantially from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the pyridine ring and features an iodophenylpropanol moiety connected to the sulfur atom of the trifluoromethylthio group. []
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It exhibits pulmonary vasodilator effects and shows potential for treating pulmonary hypertension. []
Relevance: Though it contains a pyridine ring, this compound significantly differs from (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea. It lacks the chlorine and trifluoromethyl substituents. Instead, it incorporates an imidazopyridine system linked to an oxadiazole and a pyrrolidine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.